(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 134732-52-8
VCID: VC5073332
InChI: InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1
SMILES: C1CNC2(C1C2)C(=O)O
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.: 134732-52-8

Cat. No.: VC5073332

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid - 134732-52-8

Specification

CAS No. 134732-52-8
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1
Standard InChI Key CLPZNYCYBYIODB-UJURSFKZSA-N
Isomeric SMILES C1CN[C@]2([C@@H]1C2)C(=O)O
SMILES C1CNC2(C1C2)C(=O)O
Canonical SMILES C1CNC2(C1C2)C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Bicyclic Framework and Functional Groups

The compound’s core structure consists of a fused bicyclo[3.1.0]hexane system, where the nitrogen atom occupies the 2-position, and the carboxylic acid group is attached to the 1-position of the bridgehead carbon . The bicyclic framework imposes significant ring strain, which influences both reactivity and conformational flexibility. The carboxylic acid moiety enhances water solubility through hydrogen bonding and ionization at physiological pH, while the nitrogen atom contributes basicity, enabling participation in salt formation and coordination chemistry .

Stereochemical Configuration

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid shares conceptual similarities with methods described for related azabicyclic compounds. A patent by US4255334A outlines a multi-step approach for synthesizing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which can be adapted for the target compound :

  • Acetal Formation: A 2-aminomethylcyclopropyl-1,1-dialkylacetal intermediate is reacted with potassium cyanide in glacial acetic acid to form an N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile .

  • Hydrolysis and Cyclization: Treatment with hydrochloric acid hydrolyzes the nitrile to a carboxylic acid, followed by cyclization under reflux to yield the bicyclic structure .

  • Stereochemical Resolution: Chiral chromatography or fractional crystallization separates enantiomers, though the patent notes that cis/trans mixtures are often utilized directly .

Optimization Challenges

  • Reaction Conditions: Elevated temperatures (65°C) and prolonged reaction times (17 hours) are required for cyclization, risking racemization .

  • Yield Limitations: The final step typically achieves moderate yields (40–60%), necessitating purification via ion exchange chromatography or recrystallization .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueSource
Molecular FormulaC₆H₉NO₂
Molecular Weight143.14 g/mol
Optical Rotation ([α]₂²/D)Not reported
Melting Point147–152°C (analogous compound)
SolubilitySoluble in polar solvents

The compound’s infrared spectrum (IR) shows characteristic stretches for the carboxylic acid O–H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹), while nuclear magnetic resonance (NMR) spectra reveal distinct proton environments for the bridgehead hydrogens (δ 3.1–3.5 ppm) .

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